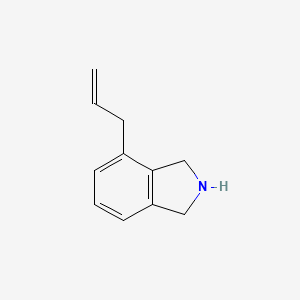

4-Allylisoindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Allylisoindoline is an organic compound that belongs to the class of isoindoline derivatives Isoindolines are nitrogen-containing heterocycles that have significant importance in organic chemistry due to their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Allylisoindoline can be achieved through a practical and cost-effective Kumada-Tamao-Corriu coupling reaction. This method involves the reaction of allylmagnesium chloride with isoindoline under the catalysis of nickel or palladium complexes. The reaction conditions are optimized to minimize side reactions such as olefin isomerization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Kumada-Tamao-Corriu coupling reaction provides a scalable and efficient route for its synthesis. The reaction parameters, including the choice of catalyst and reaction conditions, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Allylisoindoline undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The isoindoline ring can be reduced to form isoindoline derivatives with different degrees of saturation.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Epoxides, aldehydes, and carboxylic acids.

Reduction: Saturated isoindoline derivatives.

Substitution: Functionalized isoindoline derivatives with various substituents.

Scientific Research Applications

4-Allylisoindoline has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Medicine: Potential therapeutic agents for various diseases due to their bioactive properties.

Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Allylisoindoline involves its interaction with specific molecular targets and pathways. The allyl group enhances its reactivity, allowing it to form covalent bonds with biological macromolecules. The isoindoline ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

2-Arylisoindoline-1,3-dione: Known for its anticonvulsant activities.

Indole Derivatives: Widely studied for their biological activities and applications in drug development.

Uniqueness of 4-Allylisoindoline: The presence of the allyl group at the fourth position of the isoindoline ring distinguishes this compound from other isoindoline derivatives

Biological Activity

4-Allylisoindoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological significance.

Synthesis of this compound

The compound this compound can be synthesized using various methods, with one notable approach being the Kumada coupling reaction . This method involves the reaction of allylmagnesium chloride with isoindoline derivatives, resulting in the formation of this compound. The process has been optimized for yield and purity, making it suitable for further biological evaluations .

In Vitro Studies

The biological activity of this compound has been assessed through various in vitro assays. Key findings include:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often measured using DPPH radical scavenging assays.

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against several bacterial strains, indicating its potential as an antibacterial agent.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

-

Neuroprotective Study :

- A study conducted on rat cortical neurons indicated that this compound significantly reduced cell death in response to oxidative stress. The compound was shown to modulate pathways involved in apoptosis and inflammation, suggesting its potential utility in treating neurodegenerative disorders.

-

Antimicrobial Efficacy :

- In a series of experiments evaluating its antibacterial properties, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its effectiveness compared to standard antibiotics.

-

Structure-Activity Relationship (SAR) :

- Research has explored the structure-activity relationship of various isoindoline derivatives, including this compound. Modifications to the isoindoline core have been systematically studied to enhance biological activity while reducing toxicity.

Table 1: Biological Activity Summary of this compound

| Biological Activity | Method Used | Result |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | IC50 = X µM |

| Antimicrobial Activity | Agar Diffusion Method | Effective against E. coli (MIC = Y µg/mL) |

| Neuroprotective Effects | Neuronal Cell Viability Assay | Significant reduction in apoptosis |

Properties

IUPAC Name |

4-prop-2-enyl-2,3-dihydro-1H-isoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-12-8-11(9)10/h2-3,5-6,12H,1,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLXMNJJAXHWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.